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(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid

Catalog No.
S14181895
CAS No.
M.F
C17H20N2O4
M. Wt
316.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-...

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid

IUPAC Name

(2R)-3-isoquinolin-7-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-4-5-12-6-7-18-10-13(12)8-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

CKSQSUDAAXKBPL-CQSZACIVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)C=CN=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)C=CN=C2)C(=O)O

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl protecting group on the amino moiety and an isoquinoline moiety attached to the propanoic acid backbone. This compound is notable for its structural complexity, which combines features typical of both amino acids and heterocyclic compounds. The presence of the isoquinoline ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid can be explored through various types of reactions typical for amino acids and their derivatives, including:

  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, exposing the amino group for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful for modifying solubility and reactivity.
  • Peptide Bond Formation: The amino group can participate in peptide bond formation, allowing for the synthesis of peptide sequences that include this compound.

Research indicates that compounds similar to (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid exhibit significant biological activities. These may include:

  • Antimicrobial properties: Isoquinoline derivatives have been shown to possess antibacterial and antifungal activities.
  • Anti-inflammatory effects: Some studies suggest that derivatives may inhibit matrix metalloproteinases, which are involved in inflammatory processes .
  • Neuroprotective effects: Certain isoquinoline compounds have been studied for their ability to protect neuronal cells from oxidative stress and calcium overload .

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid can be achieved through several methodologies:

  • Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds in a single step, enhancing efficiency and yield. MCRs are particularly useful in synthesizing complex molecules like this one .
  • Classical Organic Synthesis: Traditional methods involving sequential reactions can also be employed, typically starting from readily available amino acids or their derivatives.
  • Catalytic Methods: The use of transition metal catalysts can facilitate specific transformations, such as C–H activation or cross-coupling reactions, to introduce functional groups or modify existing ones .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting various diseases, particularly those related to inflammation or infection.
  • Bioconjugation: The reactive functional groups allow for conjugation with other biomolecules, which is useful in drug delivery systems.
  • Research Tools: This compound can serve as a building block in the synthesis of more complex molecules used in biological research.

Interaction studies involving (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics and affinities.
  • Fluorescence Resonance Energy Transfer (FRET): To study interactions at the molecular level.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound.

Several compounds share structural features with (R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1. IsoquinolineContains an isoquinoline ringExhibits neuroprotective effects
2. Tert-butoxycarbonyl-L-alanineAmino acid derivative with a tert-butoxycarbonyl groupUsed as a protecting group in peptide synthesis
3. 7-MethoxyisoquinolineIsoquinoline with a methoxy groupPotentially exhibits anti-cancer properties

Uniqueness

(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-7-yl)propanoic acid stands out due to its combination of both an amino acid structure and an isoquinoline moiety, which may enhance its biological activity compared to simpler derivatives. Its ability to undergo specific chemical transformations while retaining biological activity makes it particularly valuable in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

316.14230712 g/mol

Monoisotopic Mass

316.14230712 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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